molecular formula C18H19NS B2732541 3-{[(2,5-dimethylphenyl)methyl]sulfanyl}-1-methyl-1H-indole CAS No. 681280-04-6

3-{[(2,5-dimethylphenyl)methyl]sulfanyl}-1-methyl-1H-indole

Cat. No.: B2732541
CAS No.: 681280-04-6
M. Wt: 281.42
InChI Key: CTWHHIMNLBFDED-UHFFFAOYSA-N
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Description

3-{[(2,5-Dimethylphenyl)methyl]sulfanyl}-1-methyl-1H-indole is a synthetic indole derivative designed for advanced chemical and pharmaceutical research. The structure of this compound incorporates two pharmacologically significant moieties: an indole ring and a 2,5-dimethylphenylthioether group. The indole scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities. Scientific literature indicates that indole derivatives exhibit a broad spectrum of properties, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, and antimicrobial activities . This makes them valuable scaffolds for developing new therapeutic agents . Furthermore, the 2,5-dimethylphenyl substituent is a recognized structural feature in several antimicrobial compounds. Research has shown that this specific scaffold is present in compounds active against challenging pathogens, including methicillin and tedizolid/linezolid-resistant Staphylococcus aureus . The presence of the methylsulfanyl linker in the structure may influence the compound's lipophilicity, a key physicochemical parameter that affects membrane transport and binding affinity . Researchers can explore this compound as a key intermediate in organic synthesis or as a lead candidate in drug discovery programs focused on infectious diseases, oncology, and inflammation. This product is provided for research purposes to investigate these potential applications. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

3-[(2,5-dimethylphenyl)methylsulfanyl]-1-methylindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NS/c1-13-8-9-14(2)15(10-13)12-20-18-11-19(3)17-7-5-4-6-16(17)18/h4-11H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTWHHIMNLBFDED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CSC2=CN(C3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-{[(2,5-dimethylphenyl)methyl]sulfanyl}-1-methyl-1H-indole typically involves the following steps:

    Starting Materials: The synthesis begins with 2,5-dimethylbenzyl chloride and 1-methylindole.

    Formation of Sulfanyl Intermediate: The 2,5-dimethylbenzyl chloride is reacted with sodium sulfide to form 2,5-dimethylbenzyl sulfide.

    Coupling Reaction: The 2,5-dimethylbenzyl sulfide is then coupled with 1-methylindole under basic conditions to yield the final product.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Types of Reactions:

    Oxidation: The sulfanyl group in this compound can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the sulfanyl group, yielding a simpler indole derivative.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic reagents like bromine or nitronium ions can be employed under acidic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Indole derivatives without the sulfanyl group.

    Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

3-{[(2,5-dimethylphenyl)methyl]sulfanyl}-1-methyl-1H-indole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research into its pharmacological effects could lead to the development of new therapeutic agents.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-{[(2,5-dimethylphenyl)methyl]sulfanyl}-1-methyl-1H-indole is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its indole core. The sulfanyl group may also play a role in modulating its activity by affecting its binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared to indole derivatives, sulfanyl-containing heterocycles, and substituted aromatic systems from the literature (see Table 1). Key differences include:

  • Indole Core vs. Oxadiazole/Thiazole Systems: Compounds 7c–7j (–2) incorporate 1,3,4-oxadiazole and 2-amino-1,3-thiazole rings, unlike the indole core in the target compound.
  • Sulfanyl Group Placement :
    The target compound’s sulfanyl group is directly attached to the indole C-3 position, whereas in 7c–7j, sulfanyl bridges connect oxadiazole and propanamide groups. This structural distinction may alter electronic distribution and steric effects .

  • Aromatic Substitution Patterns: The 2,5-dimethylphenyl group in the target compound contrasts with substituents in related molecules, such as the 2-(7-chloroquinolin-2-yl)ethyl group in montelukast () or the sulfamoyl group in famotidine (). These differences influence lipophilicity and target specificity .

Physicochemical Properties

Table 1: Comparative Physicochemical Data
Compound Name/Structure Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Features
Target Compound C₁₇H₁₇NS 267.4 Not reported 1-Methylindole, 3-sulfanyl-(2,5-dimethylbenzyl)
7c () C₁₆H₁₇N₅O₂S₂ 375 134–178 Oxadiazole-thiazole-propanamide hybrid
7g () C₁₇H₁₉N₅O₂S₂ 389 149–199 Dimethylphenyl-propanamide linkage
Famotidine () C₈H₁₅N₇O₂S₃ 337.4 163–165 Thiazole-sulfamoyl anti-ulcer agent
Indole derivative () C₁₅H₁₅N₂ 223.1 Not reported Unsubstituted indole core
Montelukast () C₃₅H₃₆ClNO₃S 608.2 Not reported Quinoline-cyclopropyl sulfanyl system
  • Melting Points : The target compound’s melting point is unreported, but analogs like 7c–7j exhibit higher melting points (134–199°C), likely due to extended hydrogen-bonding networks from oxadiazole and amide groups .
  • Molecular Weight : The target’s lower molecular weight (267.4 g/mol) suggests better bioavailability compared to montelukast (608.2 g/mol) or 7c–7j (375–389 g/mol) .

Spectroscopic and Analytical Data

  • NMR Spectroscopy :
    The indole derivative in shows ¹³C-NMR signals at δ 101.99 (C-3) and 109.46 (C-7), which would shift in the target compound due to the electron-withdrawing sulfanyl group and dimethylbenzyl substitution .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) for the indole derivative in (m/z 223.1225) contrasts with the target’s estimated molecular ion peak at m/z 267.4, reflecting structural divergence .

Biological Activity

3-{[(2,5-dimethylphenyl)methyl]sulfanyl}-1-methyl-1H-indole is an organic compound belonging to the indole class, which is known for its diverse biological activities. The compound features a unique sulfanyl group attached to a dimethylphenyl moiety, contributing to its potential therapeutic properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological effects based on recent studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H19NSC_{18}H_{19}NS, with a molecular weight of approximately 295.41 g/mol. The presence of the indole core provides a scaffold for various biological interactions, while the sulfanyl group may enhance its reactivity and binding affinity to biological targets.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound against various pathogens:

  • Methicillin-resistant Staphylococcus aureus (MRSA) : The compound has been evaluated for its inhibitory effects against MRSA, showing promising results with a Minimum Inhibitory Concentration (MIC) of 16 µg/mL. Further modifications to the indole structure have yielded derivatives with enhanced activity (MIC ≤ 0.25 µg/mL) while maintaining low cytotoxicity levels .
  • Fungal Activity : The compound exhibits antifungal properties against Cryptococcus neoformans, with MIC values reported as low as 0.25 µg/mL. This suggests that structural modifications could further optimize its antifungal efficacy .

Anticancer Activity

The anticancer potential of this compound has also been investigated:

  • Cell Line Studies : Preliminary studies indicate that this compound possesses antiproliferative effects on cancer cell lines such as HeLa and A549, with IC50 values around 226 µg/mL and 242.52 µg/mL respectively . These findings suggest that the compound could be a candidate for further development in cancer therapeutics.

The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the indole core interacts with various molecular targets including enzymes and receptors involved in cellular signaling pathways. The sulfanyl group may modulate these interactions by influencing the compound's binding affinity and specificity .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructureBiological Activity
2,3-Dimethylphenyl methyl sulfide Lacks indole coreLimited biological activity
1-Methylindole Lacks sulfanyl and dimethylphenyl groupsMinimal activity
3-[(2,5-Dimethylphenyl)methylsulfanyl]-1-(2-methoxyphenyl)pyrazin-2-one Contains pyrazinone coreEnhanced anticancer activity

This table illustrates that the combination of both the indole core and the sulfanyl-dimethylphenyl moiety in this compound contributes to its distinct biological properties.

Case Studies

Several case studies have been conducted to explore the biological activities of related indole derivatives:

  • A study involving a library of analogues identified that certain substitutions on the indole ring significantly enhanced antimicrobial activity against MRSA while reducing cytotoxicity .
  • Another investigation into 5-substituted indoles revealed potent antifungal activities against C. neoformans, emphasizing the importance of structural modifications in enhancing therapeutic efficacy .

Q & A

Q. What are the optimal synthetic routes for preparing 3-{[(2,5-dimethylphenyl)methyl]sulfanyl}-1-methyl-1H-indole, and how are reaction conditions optimized?

Methodological Answer: The synthesis typically involves sulfanyl group introduction via nucleophilic substitution or electrophilic aromatic substitution. Key steps include:

  • Catalyst Selection: Iodine (I₂) in acetonitrile at 40°C achieves high yields (98%) for analogous indole derivatives, as demonstrated in optimization studies .
  • Temperature Control: Elevated temperatures (40–80°C) improve reaction rates without compromising yield, as shown in Table 1 of .
  • Purification: Use thin-layer chromatography (TLC) to monitor progress and recrystallization or column chromatography for isolation .

Q. How can the purity and structural integrity of this compound be validated?

Methodological Answer:

  • Analytical Techniques:
    • NMR Spectroscopy: Confirm substituent positions (e.g., methyl and sulfanyl groups) via ¹H/¹³C NMR chemical shifts.
    • X-ray Crystallography: Resolve molecular conformation and bond angles, as exemplified in studies of structurally similar sulfonated indoles (e.g., C–S bond lengths: ~1.75 Å; dihedral angles between indole and aryl groups: ~85–90°) .
    • Mass Spectrometry: Validate molecular weight using high-resolution MS (HRMS).

Advanced Research Questions

Q. How do electronic and steric effects of the 2,5-dimethylbenzylsulfanyl group influence reactivity in cross-coupling or functionalization reactions?

Methodological Answer:

  • Electronic Effects: The electron-donating methyl groups on the aryl ring may stabilize intermediates in electrophilic substitutions. Compare reactivity with non-methylated analogs using kinetic studies or Hammett plots.
  • Steric Effects: Assess steric hindrance via computational modeling (e.g., DFT calculations of torsional barriers) or experimental substitution rates in Suzuki-Miyaura couplings .
  • Contradiction Resolution: If conflicting reactivity data arise, isolate intermediates (e.g., iodinated or boronate derivatives) to identify rate-limiting steps .

Q. What strategies resolve contradictions in yield disparities during scale-up synthesis?

Methodological Answer:

  • Parameter Screening: Re-evaluate catalyst loading, solvent polarity, and mixing efficiency. For example, iodine (10 mol%) in acetonitrile outperforms FeCl₃ or AlCl₃ in analogous reactions, but scalability may require alternative solvents (e.g., DMF) .
  • Byproduct Analysis: Use LC-MS or GC-MS to detect side products (e.g., over-oxidized sulfoxides) and adjust reducing agents or inert atmosphere conditions .

Q. How can the biological activity of this compound be systematically evaluated, and what mechanistic insights are critical?

Methodological Answer:

  • Assay Design:
    • Antimicrobial Screening: Follow protocols in , using MIC (minimum inhibitory concentration) assays against Gram-positive/negative bacteria and fungi .
    • Cytotoxicity Studies: Employ MTT assays on cancer cell lines, comparing results to structurally related indoles (e.g., sulfonamide derivatives in ) .
  • Mechanistic Probes:
    • DNA/Protein Binding: Use fluorescence quenching or surface plasmon resonance (SPR) to study interactions with biomacromolecules, as done for phenylsulfonylindoles .
    • Enzyme Inhibition: Screen against targets like HIV reverse transcriptase or cytochrome P450 isoforms, leveraging indole scaffolds’ known affinities .

Q. What computational methods are suitable for predicting the compound’s physicochemical properties and binding modes?

Methodological Answer:

  • ADMET Prediction: Use tools like SwissADME to estimate logP, solubility, and bioavailability. Compare with experimental data (e.g., HPLC retention times) .
  • Docking Studies: Model interactions with proteins (e.g., kinase domains) using AutoDock Vina or Schrödinger Suite. Validate with mutagenesis data if discrepancies arise .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported reaction yields for analogous indole derivatives?

Methodological Answer:

  • Variable Isolation: Reproduce reactions under identical conditions (catalyst, solvent, temperature) from conflicting studies. For example, FeCl₃ at 40°C yields 67% in but <20% in other setups, suggesting moisture sensitivity or impurity interference .
  • Advanced Characterization: Use in-situ IR or Raman spectroscopy to detect transient intermediates or side reactions not observable by TLC .

Q. What structural factors explain divergent biological activities in sulfanyl-indole derivatives compared to sulfonamide analogs?

Methodological Answer:

  • Electrostatic Profiling: Compare sulfanyl (neutral) vs. sulfonamide (polar) groups’ effects on membrane permeability via PAMPA assays .
  • Metabolic Stability: Assess oxidative metabolism (e.g., CYP450-mediated sulfoxidation) using liver microsomes, as sulfanyl groups are prone to oxidation .

Methodological Best Practices

Q. What protocols ensure reproducibility in multi-step syntheses of this compound?

Methodological Answer:

  • Stepwise Documentation: Record exact equivalents, reaction times, and purification details (e.g., gradient elution in chromatography) .
  • Quality Control: Implement in-process controls (IPC) like HPLC purity checks after each step, as emphasized in and .

Q. How can researchers mitigate challenges in crystallizing sulfanyl-substituted indoles for X-ray studies?

Methodological Answer:

  • Solvent Screening: Test polar aprotic (e.g., DMSO) vs. non-polar (hexane) mixtures. achieved crystallization via slow evaporation from DMF/water .
  • Derivatization: Introduce heavy atoms (e.g., bromine) to improve diffraction, as done for iodinated indoles in .

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